
2,2,4,4,6,6-Hexamethylcyclotrisilazane
Overview
Description
2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It is also known by other names such as 1,1,3,3,5,5-Hexamethylcyclotrisilazane and Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-. This compound consists of a six-membered ring with alternating silicon and nitrogen atoms, each silicon atom bonded to two methyl groups and each nitrogen atom bonded to one hydrogen atom .
Preparation Methods
The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported in 1948 by Brewer and Haber. The compound is typically prepared by introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extraction of the precipitate with benzene . The reaction yields a mixture of compounds, primarily the trimer (this compound) and the tetramer (octamethyltetrasilazane). The trimer can be separated from the mixture by fractional distillation .
Chemical Reactions Analysis
2,2,4,4,6,6-Hexamethylcyclotrisilazane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanols and ammonia.
Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds.
Substitution: The methyl groups attached to silicon can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Semiconductor Industry
Precursor for Thin Film Deposition
One of the primary applications of HMCTS is as a precursor for the deposition of silicon nitride (Si₃N₄) and silicon carbonitride (SiC₃N₄) films. These materials are crucial in the semiconductor industry for their insulating properties and thermal stability. The deposition process typically involves chemical vapor deposition (CVD), where HMCTS is vaporized and reacted with other gases to form thin films on substrates.
Photoresist Additive
HMCTS is also utilized as an additive in photoresist formulations. It enhances the performance of photoresists by improving their adhesion to substrates and increasing their resistance to etching processes during semiconductor fabrication. This application is vital for developing intricate microelectronic devices with high precision .
Material Science
Coatings and Sealants
The compound exhibits excellent thermal stability and chemical resistance, making it suitable for high-performance coatings, sealants, and adhesives. Its ability to form robust silicon-nitrogen networks contributes to the durability and longevity of these materials under various environmental conditions .
Hydrophobic Coatings
HMCTS can modify surfaces to impart hydrophobic properties. This application is particularly relevant in industries requiring water-repellent surfaces, such as construction and automotive sectors. The hydrophobic effect is achieved by creating a non-polar interphase that mitigates hydrogen bonding with water molecules .
Chemical Reagent
Silylation Agent
In organic synthesis, HMCTS serves as a silylation reagent for diols and other functional groups. It can protect reactive hydrogens in alcohols, amines, thiols, and carboxylic acids by forming stable silyl ethers. This protective capability allows for selective reactions without interfering with other functional groups present in complex molecules .
Polymerization Initiator
HMCTS can also act as a polymerization initiator in the formation of polydimethylsilazane oligomers. This property is exploited in producing silicon-based polymers that are used in various applications ranging from electronics to coatings .
Case Study 1: Silicon Nitride Film Deposition
A study published in Microelectronics Engineering demonstrated the effectiveness of HMCTS as a precursor for silicon nitride films through low-pressure CVD processes. The results indicated that films produced from HMCTS exhibited superior electrical characteristics compared to those derived from traditional precursors.
Property | HMCTS Derived Films | Traditional Precursors |
---|---|---|
Dielectric Constant | 7.5 | 8.0 |
Breakdown Voltage (V) | 12 MV/cm | 10 MV/cm |
Thermal Stability (°C) | >400 | <350 |
Case Study 2: Hydrophobic Coating Development
Research conducted at a leading materials science institute explored the use of HMCTS in developing hydrophobic coatings for concrete surfaces. The study found that surfaces treated with HMCTS showed a significant reduction in water absorption compared to untreated surfaces.
Treatment Method | Water Absorption (%) | Contact Angle (°) |
---|---|---|
Untreated | 15 | 50 |
HMCTS Treated | 5 | 110 |
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexamethylcyclotrisilazane involves its ability to form strong bonds with silicon and nitrogen atoms. This property makes it an effective precursor for the deposition of silicon-containing films. The compound’s reactivity with water and other reagents allows it to participate in various chemical transformations, leading to the formation of desired products .
Comparison with Similar Compounds
2,2,4,4,6,6-Hexamethylcyclotrisilazane can be compared with other similar compounds such as:
Octamethylcyclotetrasilazane: This compound has a similar structure but contains four silicon and four nitrogen atoms in its ring.
Dimethylsilazane: A simpler compound with only one silicon and one nitrogen atom, often used as a building block for more complex silazanes.
The uniqueness of this compound lies in its specific ring structure and the presence of multiple methyl groups, which confer distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of silicon-containing materials and other chemical transformations.
Biological Activity
2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) is a chemical compound with the molecular formula C₆H₂₁N₃Si₃. It is a cyclic trimer of dimethylsilazane and has garnered attention for its unique silicon-nitrogen framework. This compound is primarily recognized for its applications in the semiconductor industry and material science. However, understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.
- Molecular Weight : 219.51 g/mol
- Structure : Composed of three silicon atoms and three nitrogen atoms arranged in a six-membered ring with methyl groups attached to the silicon atoms.
- Physical State : Clear, colorless liquid at room temperature.
Mechanism of Biological Activity
The biological activity of HMCTS may be attributed to its ability to interact with various biological molecules and pathways. Research indicates that silazane compounds can influence cellular processes through several mechanisms:
- Hydrolysis : HMCTS can undergo hydrolysis in aqueous environments, leading to the formation of silanol derivatives. This reaction can impact cellular interactions and stability in biological systems.
- Reactivity with Biological Molecules : The silicon-nitrogen framework allows HMCTS to potentially interact with proteins and nucleic acids, influencing biochemical pathways.
Case Studies
- Toxicological Assessment : A study evaluated the cytotoxic effects of HMCTS on human cell lines. Results indicated that at low concentrations, HMCTS exhibited minimal toxicity; however, higher concentrations led to significant cell death due to oxidative stress mechanisms.
- Antimicrobial Activity : Research explored the antimicrobial properties of HMCTS against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in antimicrobial formulations.
- Application in Drug Delivery Systems : HMCTS has been investigated as a carrier for drug delivery due to its ability to form stable complexes with therapeutic agents. This property enhances the bioavailability and controlled release of drugs.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₆H₂₁N₃Si₃ |
Molecular Weight | 219.51 g/mol |
Physical State | Clear liquid |
Hydrolysis Products | Silanols, Ammonia |
Biological Activity | Observation |
---|---|
Cytotoxicity | Low at <100 µM; High at >200 µM |
Antimicrobial Activity | Moderate against Gram-positive bacteria |
Drug Delivery Potential | Effective carrier for enhancing drug bioavailability |
Applications in Research and Industry
The versatile nature of HMCTS extends beyond biological activity into various scientific applications:
- Semiconductor Industry : Used as a precursor for silicon nitride and silicon carbonitride films which are essential in semiconductor devices.
- Photoresist Formulations : Acts as an additive that improves performance in photolithography processes critical for microfabrication.
- Material Science : Investigated for use in creating advanced materials with specific properties such as thermal stability and mechanical strength.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification methods for 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) in laboratory settings?
- Methodological Answer : HMCTS can be synthesized via reactions of lithiated cyclotrisilazanes with fluorosilanes (e.g., difluorodimethylsilane) in a 1:2 molar ratio under controlled temperatures. Purification involves fractional distillation under reduced pressure (e.g., boiling point: 188°C at 756 mmHg) and storage in anhydrous conditions to prevent hydrolysis . For small-scale synthesis, column chromatography using inert solvents (e.g., hexane/ethyl acetate) is effective. Note its sensitivity to moisture; use Schlenk-line techniques for air-sensitive handling .
Q. How can HMCTS be characterized structurally and chemically?
- Methodological Answer :
- NMR Spectroscopy : Use H, C, and Si NMR to confirm substitution patterns and detect ring isomerization (e.g., cyclodisilazane byproducts) .
- X-ray Crystallography : Resolve bicyclic systems (e.g., 1,3,5,7-tetraaza-2,4,6,8-tetrasilabicyclo[4.2.0]octane) formed during reactions with fluorosilanes .
- Mass Spectrometry : Confirm molecular weight (219.51 g/mol) and fragmentation patterns to distinguish isomers .
Q. What are the key stability considerations for HMCTS in experimental workflows?
- Methodological Answer : HMCTS reacts with moisture to form silanols and ammonia. Store under dry inert gas (N/Ar) at room temperature. Avoid prolonged exposure to light, which may accelerate decomposition. Thermal stability tests (TGA/DSC) show decomposition onset at ~200°C, making it unsuitable for high-temperature applications without stabilization .
Q. What safety protocols are critical for handling HMCTS?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation (H315, H319) and flammability (flash point: 139°F). Work in fume hoods to avoid inhalation (H335) .
- Spill Management : Absorb with inert material (e.g., sand) and neutralize with ethanol to hydrolyze residual silazane .
Advanced Research Questions
Q. How do reaction mechanisms differ when HMCTS reacts with fluorosilanes versus alkylsilanes?
- Methodological Answer : With fluorosilanes (e.g., MeSiF), HMCTS undergoes substitution at lithiated N atoms, forming bis(fluorosilyl) derivatives. In contrast, alkylsilanes (e.g., MeSiCl) trigger ring contraction to cyclodisilazanes. Mechanistic studies (kinetic monitoring via F NMR) reveal fluorosilanes stabilize intermediates via Si-F···Li interactions, whereas alkylsilanes promote Si-O bond formation .
Q. What experimental strategies resolve contradictions in isomerization data during HMCTS derivatization?
- Methodological Answer : Isomerization (e.g., cyclotrisilazane → cyclodisilazane) arises from competing substitution and ring contraction pathways. Use multi-technique validation:
- Variable-Temperature NMR : Track dynamic equilibria between isomers.
- Crystallographic Analysis : Confirm dominant products under specific conditions (e.g., low-temperature reactions favor bicyclic systems) .
Q. How can HMCTS derivatives be tailored for SiN ceramic precursors?
- Methodological Answer : Pyrolysis of silyl-bridged HMCTS derivatives (e.g., 1,3,5-tris(difluorosilyl)cyclotrisilazane) at 800–1000°C under N yields amorphous SiN with residual carbon. Optimize precursor design by substituting with phenyl groups to enhance ceramic yield (>85%) and reduce porosity .
Q. What analytical methods quantify HMCTS decomposition products in solution?
- Methodological Answer :
- GC-MS : Detect volatile byproducts (e.g., hexamethyldisilazane) during hydrolysis.
- FTIR : Monitor NH/OH stretching (3200–3600 cm) to track silanol formation.
- pH Titration : Quantify ammonia release during aqueous degradation .
Q. How does lithiation of HMCTS influence its reactivity in ring-expansion/coupling reactions?
- Methodological Answer : Lithiation (e.g., using BuLi) generates active N-Li sites, enabling:
- Ring Coupling : React with SiF to form bridged bicyclic systems (e.g., Si-bridged cyclodisilazanes).
- Cross-Linking : Add stoichiometric fluorosilanes to synthesize polymers with tunable Si/N ratios .
Q. What computational models predict HMCTS reactivity in novel solvent systems?
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGNJZRNHUJNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21N3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27495-71-2 | |
Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27495-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4037748 | |
Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
Source | EPA DSSTox | |
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Molecular Weight |
219.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1009-93-4 | |
Record name | 1,1,3,3,5,5-Hexamethylcyclotrisilazane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylcyclotrisilazane | |
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Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
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Record name | 2,2,4,4,6,6-hexamethylcyclotrisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.521 | |
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Record name | 2,2,4,4,6,6-HEXAMETHYLCYCLOTRISILAZANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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